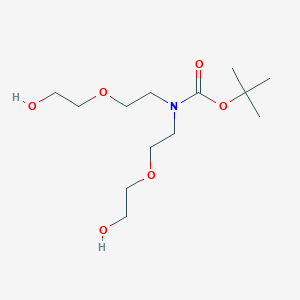

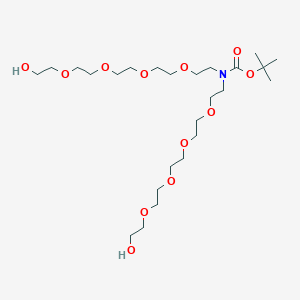

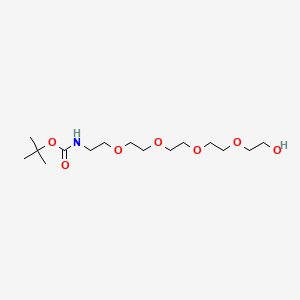

![molecular formula C29H30F3N5O2 B609550 N-[4-[(4-乙基哌嗪-1-基)甲基]-3-(三氟甲基)苯基]-4-甲基-3-(1H-吡咯并[2,3-b]吡啶-4-氧基)苯甲酰胺 CAS No. 1315355-93-1](/img/structure/B609550.png)

N-[4-[(4-乙基哌嗪-1-基)甲基]-3-(三氟甲基)苯基]-4-甲基-3-(1H-吡咯并[2,3-b]吡啶-4-氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NG25 is a potent dual TAK1 and MAP4K2 inhibitor.

科学研究应用

Colorectal Cancer Treatment

NG25 has been identified as a potent inhibitor of transforming growth factor-β-activated kinase 1 (TAK1) . This kinase is significantly associated with KRAS mutation status in colorectal cancer (CRC) cells. NG25’s inhibition of TAK1 can suppress CRC cell proliferation, especially in KRAS-mutant cells, both in vitro and in vivo . By inducing caspase-dependent apoptosis and regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family, NG25 shows promise as a therapeutic strategy for KRAS-mutant CRC .

Apoptosis Induction

NG25 can trigger apoptosis in KRAS-mutant cells by down-regulating XIAP expression, which is involved in reducing the formation of the TAK1-XIAP complex that activates downstream signaling pathways . This process creates a positive feedback loop that further induces apoptosis in KRAS-mutant CRC cells, making NG25 a potential candidate for inducing programmed cell death in cancer therapy .

Inhibition of MAPK Signaling

The compound NG25 has been shown to inhibit molecules downstream of the MAPK pathway, including ERK, JNK, and p38 phosphorylation . This inhibition is crucial because these molecules play a significant role in cell proliferation, differentiation, and survival. Therefore, NG25 could be valuable in research focused on diseases where MAPK signaling is aberrantly activated.

Blocking NF-κB Activation

NG25 can block the activation of NF-κB in KRAS-mutant cells . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Its inhibition by NG25 could be beneficial in the study of inflammatory diseases and cancers where NF-κB plays a pivotal role.

Neuroprotection in Brain Injury

Research has indicated that NG25 may have a protective role against brain injury induced by hypoxia-ischemia (HI) in neonatal rats . The inhibition of TAK1 by NG25 could prevent neuronal death following ischemia, suggesting its potential application in neuroprotective strategies.

Targeting TAK1 in Drug Resistance

Given that TAK1 promotes survival in KRAS-dependent cells, NG25’s ability to inhibit TAK1 could be explored in overcoming drug resistance. This is particularly relevant in cancers where KRAS mutations lead to therapeutic resistance, making NG25 a candidate for combination therapy to enhance the efficacy of existing treatments .

作用机制

Target of Action

NG25 is a potent dual inhibitor that primarily targets Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2) . TAK1 is a key modulator involved in a range of cellular functions including immune responses, cell survival, and death . MAP4K2 is another kinase that plays a crucial role in various cellular processes.

Mode of Action

NG25 interacts with its targets by binding to the ATP binding pocket of the target kinase. It also binds to an adjacent hydrophobic pocket that is created when the activation loop, which contains the conserved DFG motif, is in an “out” conformation . This binding inhibits the activity of TAK1 and MAP4K2, leading to a series of downstream effects .

Biochemical Pathways

NG25 affects several biochemical pathways. It inhibits molecules downstream of MAPK, including ERK, JNK, and p38 phosphorylation . NG25 also blocks NF-κB activation in KRAS-mutant cells . As a target gene of NF-κB, down-regulated XIAP expression may be involved in apoptosis induced by NG25, but also reducing the formation of TAK1-XIAP complex that can activate TAK1 downstream signaling pathways . This forms a positive feedback loop to further induce apoptosis in KRAS-mutant CRC cells .

Pharmacokinetics

These properties play a crucial role in drug discovery and chemical safety assessment

Result of Action

NG25 has been shown to have significant molecular and cellular effects. It inhibits CRC cell proliferation in vitro and in vivo, especially in KRAS-mutant cells . NG25 induces caspase-dependent apoptosis in KRAS-mutant cells and in orthotopic CRC mouse models by regulating the B-cell lymphoma-2 (Bcl-2) family and the inhibitor of apoptosis protein (IAP) family . In the context of neonatal hypoxic-ischemic rats, NG25 ameliorates neuronal apoptosis by inhibiting TAK1 expression and cell apoptosis .

属性

IUPAC Name |

N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]-4-methyl-3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N5O2/c1-3-36-12-14-37(15-13-36)18-21-6-7-22(17-24(21)29(30,31)32)35-28(38)20-5-4-19(2)26(16-20)39-25-9-11-34-27-23(25)8-10-33-27/h4-11,16-17H,3,12-15,18H2,1-2H3,(H,33,34)(H,35,38) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPGEBOIKULBCT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)C)OC4=C5C=CNC5=NC=C4)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60693497 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1315355-93-1 |

Source

|

| Record name | N-{4-[(4-Ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}-4-methyl-3-[(1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60693497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

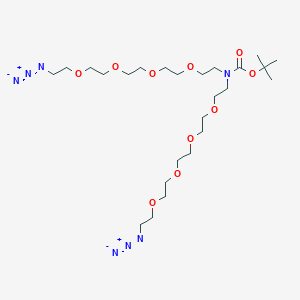

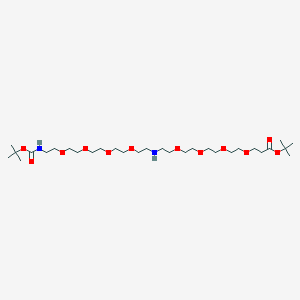

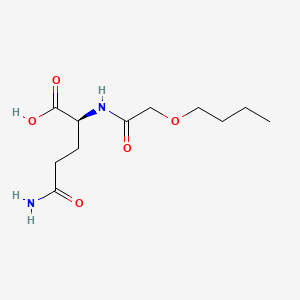

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]adamantane-2-carboxamide](/img/structure/B609484.png)

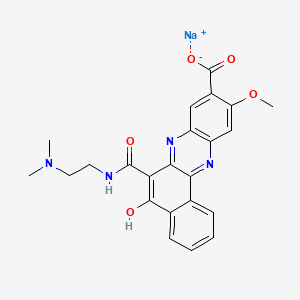

![Cis-4-{[2-(1h-Benzimidazol-5-Ylamino)quinazolin-8-Yl]oxy}cyclohexanol](/img/structure/B609491.png)